1-Chloro-3-(4-chlorobutoxy)benzene
Description
1-Chloro-3-(4-chlorobutoxy)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at the 1-position and a 4-chlorobutoxy group at the 3-position. For example, (4-chlorobutoxy)benzene (2n) is used as a reactant in the synthesis of 2-(4-phenoxybutyl)-1-(pyridin-2-yl)-1H-indole (3an) with a 72% yield under column chromatography purification .
Properties
Molecular Formula |
C10H12Cl2O |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-chloro-3-(4-chlorobutoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChI Key |
KPXDMUAKBMCZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties and Comparisons
*Yield refers to a reaction where (4-chlorobutoxy)benzene is used as a reagent .
Key Findings:
Structural and Functional Differences: Chlorobutoxy vs. Phenoxy Groups: The 4-chlorobutoxy chain in the target compound enhances flexibility and lipophilicity compared to rigid phenoxy substituents (e.g., in 1-chloro-3-(4-chlorophenoxy)benzene). This may influence solubility and bioavailability .
Synthetic Routes: Microwave-assisted alkylation (e.g., in ) offers rapid synthesis for phenoxypropane derivatives, while photoredox catalysis () enables selective hydrofluorination. The target compound’s synthesis likely parallels these methods but requires precise control over chlorobutoxy chain introduction .
Applications: Pharmaceuticals: 1-Chloro-3-(p-fluorophenoxy)propane is used in CNS-targeted drug candidates, while the target compound may serve as a building block for APIs or impurities (e.g., reference standards in and ) . Environmental Impact: 1-Chloro-3-(4-chlorophenoxy)benzene was banned in the EU due to PBT properties, highlighting regulatory risks for structurally similar chlorinated compounds .
Physical and Spectral Data :
- NMR/MS : 1-Chloro-3-(2-fluoropropyl)benzene is characterized by distinct ¹H/¹³C NMR shifts, whereas 1-chloro-3-(4-methoxyphenyl)benzene has a confirmed mass spectrum (m/z 218) .
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